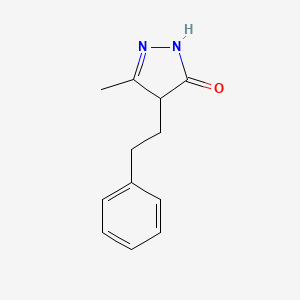

5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHOQJFDWATKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one, a compound within the pyrazole class, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₁₂H₁₄N₂O

Molecular Weight: 202.25 g/mol

CAS Number: 1144443-04-8

Structure:

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate pyrazole derivatives with phenylethyl substituents. A common synthetic route includes the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with phenylethyl bromide in the presence of a base.

Antioxidant Activity

Research indicates that compounds within the pyrazole family exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound showed effective free radical scavenging activity using the DPPH method. The IC50 values ranged from moderate to high, indicating potential for therapeutic use in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results from agar diffusion assays indicated that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition varied significantly depending on the specific bacterial strain tested:

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 13 |

| 4b | Escherichia coli | 11 |

| 4c | Bacillus stearothermophilus | 18 |

| 4d | Salmonella typhi | 16 |

These findings suggest that structural modifications can enhance antibacterial potency .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes and microbial growth.

- Scavenging Free Radicals : Its antioxidant activity is linked to its ability to donate electrons and neutralize free radicals.

- Interference with Cell Signaling : It may interfere with signaling pathways associated with inflammation and oxidative stress.

Case Studies

- Antioxidant Efficacy : A study conducted by Umesha et al. (2009) highlighted the antioxidant potential of pyrazole derivatives, including this compound, demonstrating significant protective effects against oxidative damage in cellular models .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties against multiple strains, confirming its effectiveness and laying groundwork for future drug development targeting bacterial infections .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.252 g/mol

- CAS Number : 1144443-04-8

- Density : 1.2 ± 0.1 g/cm³

This compound is part of the pyrazole family, known for its diverse biological activities and structural versatility, making it a valuable scaffold in drug development.

Antimicrobial Activity

5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one exhibits notable antibacterial and antifungal properties. Studies have shown that derivatives of pyrazoles can inhibit the growth of various microorganisms. For instance, compounds synthesized from this pyrazole framework demonstrated minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound and its derivatives possess analgesic and anti-inflammatory effects. In experimental models, these compounds have been shown to alleviate pain and reduce inflammation, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .

Central Nervous System Effects

The compound has been investigated for its central nervous system (CNS) activity. Some derivatives have exhibited anticonvulsant properties, providing a basis for further exploration in the treatment of epilepsy or seizure disorders . Additionally, there are indications of CNS depressant effects, which may have implications for developing sedative or anxiolytic medications .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of pyrazole derivatives from this compound and evaluated their biological activities. The compounds were characterized using IR and NMR spectroscopy, confirming their structures. The results showed that several derivatives had significant antibacterial and antifungal activities with yields ranging from 58% to 80% .

Case Study 2: Analgesic Activity Assessment

In another investigation, the analgesic potential of this compound was assessed using animal models. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, highlighting their potential as new analgesics .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Analgesic Properties | CNS Effects |

|---|---|---|---|

| This compound | Yes | Yes | Anticonvulsant |

| 5-Methyl-2-(phenyl)-4H-pyrazol-3-one | Moderate | Yes | Sedative effects |

| Edaravone (related pyrazole derivative) | Yes | Moderate | Neuroprotective |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pyrazolone core allows extensive substitution, leading to variations in electronic, steric, and functional properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or sulfonyl groups enhance bioactivity (e.g., COX inhibition in ) but may reduce thermal stability.

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups improve luminescence in coordination complexes .

- Bulkier Substituents : The 2-phenylethyl group in the target compound likely enhances lipophilicity compared to smaller analogs (e.g., thiophene in ), impacting cell permeability.

Physicochemical Data

Preparation Methods

Procedure:

- Ethyl acetoacetate reacts with phenylhydrazine hydrochloride under reflux conditions.

- The reaction proceeds via nucleophilic addition, cyclization, and subsequent dehydration to yield the pyrazolone core.

- The reaction mixture is then subjected to recrystallization from ethanol to purify the intermediate 3-methyl-1-phenylpyrazol-5-one .

Key Points:

- The phenylhydrazine derivative used can be substituted with methyl groups to introduce the methyl substituent at the 5-position.

- Reaction conditions typically involve refluxing in ethanol with acid or base catalysts to facilitate cyclization.

Research Data:

- This method aligns with the synthesis described in literature where ethyl acetoacetate reacts with phenylhydrazine to produce pyrazolone derivatives, which can be further modified (see,).

Alkylation of Pyrazolone with 2-Phenylethyl Halides

To introduce the 2-phenylethyl substituent at the 4-position, alkylation of the pyrazolone ring is performed.

Procedure:

- The synthesized pyrazolone is treated with a suitable alkyl halide, such as 2-phenylethyl bromide or chloride.

- The reaction occurs under basic conditions, typically using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF).

- The alkylation selectively occurs at the nitrogen atom or the enolate form of the pyrazolone, leading to the substitution at the 4-position.

Research Data:

- Alkylation of pyrazolones with phenylethyl halides is a common route for synthesizing derivatives like the target compound, as documented in various chemical syntheses.

Methylation at the 5-Position

The methyl group at the 5-position can be introduced either during the initial condensation or via methylation of the pyrazolone intermediate.

Procedure:

- Methylation is achieved by treating the pyrazolone with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- The methylation occurs at the nitrogen or carbon atom depending on the reaction conditions, with the goal of selectively methylating the 5-position.

Research Data:

- Methylation of pyrazolones is a well-established step, often performed after the core structure is formed, to obtain the desired methyl-substituted derivative.

Alternative Synthetic Routes

Recent advances include multistep syntheses involving:

- Cyclization of α,β-unsaturated ketones with hydrazines,

- One-pot multicomponent reactions combining aldehydes, hydrazines, and ketones,

- Microwave-assisted synthesis to accelerate the formation of the pyrazolone core.

These methods offer higher yields and shorter reaction times, suitable for large-scale synthesis.

Data Table: Summary of Preparation Methods

Notes on Preparation:

- Purity and Crystallization: Recrystallization from ethanol or ethanol-water mixtures is recommended for obtaining high-purity products.

- Reaction Monitoring: TLC and IR spectroscopy are standard for monitoring reaction progress.

- Safety Precautions: Handling methylating agents and halides requires appropriate safety measures due to their toxicity and volatility.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one with high purity?

- Methodology :

- Condensation reaction : React 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes (e.g., phenylacetaldehyde) in glacial acetic acid under reflux (4–6 hours), using anhydrous sodium acetate as a catalyst. Post-reaction, cool the mixture, precipitate with ice-cold water, and recrystallize from methanol/acetic acid .

- Purity validation : Use HPLC with C18 columns and UV detection (λ = 254 nm) for quantitative analysis. Confirm purity >98% via retention time comparison with standards .

Q. How can the molecular structure of this compound be unambiguously confirmed?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in methanol/acetic acid. Analyze bond lengths (e.g., C–C ≈ 1.49 Å) and angles to confirm the pyrazolone core and substituent positions .

- Spectroscopic techniques :

- FTIR : Identify carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

- NMR : ¹H NMR peaks for methyl groups (δ 1.8–2.1 ppm) and phenyl protons (δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives of this compound to enhance pharmacological activity?

- Methodology :

- Mannich reaction : Introduce aminoalkyl groups by reacting the pyrazolone with formaldehyde and secondary amines (e.g., diaza-18-crown-6) in ethanol. This modifies solubility and bioactivity .

- Vilsmeier–Haack reaction : Formylate the pyrazolone ring using POCl₃ and DMF to create electrophilic sites for further functionalization (e.g., adding chloro or aryl groups) .

- Example derivative : 5-Methyl-4-(2-phenylethyl)-1-aryl-pyrazol-3-one derivatives show enhanced anti-inflammatory activity (IC₅₀ < 10 μM in COX-2 assays) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) for this compound be resolved?

- Methodology :

- Assay standardization : Validate bioactivity using consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds (e.g., indomethacin) .

- Stereochemical analysis : Use chiral HPLC to separate enantiomers, as biological activity may vary between R/S configurations.

- Impurity profiling : Quantify by-products (e.g., unreacted aldehyde) via GC-MS, as impurities ≥2% can skew dose-response curves .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices (e.g., f⁻ at C4 for electrophilic attack). Correlate with experimental substitution patterns .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina. Prioritize derivatives with binding energies < −8 kcal/mol .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Critical factors :

- Reaction time : Extended reflux (>6 hours) increases side-product formation (e.g., dimerization). Optimal time: 4 hours .

- Solvent purity : Trace water in acetic acid reduces yield by 15–20%. Use anhydrous solvents and molecular sieves .

- Resolution : Replicate conditions from literature with strict control of temperature (±2°C) and reagent stoichiometry (1:1 aldehyde:pyrazolone ratio) .

Structural and Mechanistic Insights

Q. How does the 2-phenylethyl substituent influence the compound’s electronic properties?

- Findings :

- Electron donation : The phenyl group increases electron density at C4, stabilizing intermediates in electrophilic substitutions (e.g., nitration).

- Steric effects : Bulky substituents reduce reactivity at C5 by ~30% in alkylation reactions, confirmed by Hammett plots .

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating this compound’s antimicrobial potential?

- Methodology :

- MIC assays : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (0.5 McFarland standard).

- Mechanistic studies : Perform time-kill assays and synergism tests with β-lactams (e.g., ampicillin) to identify potentiation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.